molecular formula C18H13BrN2O4 B14344359 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- CAS No. 96734-63-3

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)-

Cat. No.: B14344359
CAS No.: 96734-63-3
M. Wt: 401.2 g/mol
InChI Key: AFXGBNQPJCLAOC-UHFFFAOYSA-N
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Description

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of carboxylic acid groups at positions 3 and 4, a 3-methylphenyl group at position 1, and a 4-bromophenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of carboxylic acid groups: This can be done via oxidation reactions or by using carboxyl-containing starting materials.

    Substitution reactions: The 3-methylphenyl and 4-bromophenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of electrophiles or nucleophiles under acidic or basic conditions.

    Coupling reactions: Use of palladium catalysts in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a potential drug candidate for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1h-pyrazole-3,4-dicarboxylic Acid, 1-phenyl-5-(4-bromophenyl)-: Similar structure but lacks the 3-methyl group.

    1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-phenyl-: Similar structure but lacks the 4-bromo group.

    1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-chlorophenyl)-: Similar structure but has a chlorine atom instead of a bromine atom.

Uniqueness

The uniqueness of 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-methylphenyl)-5-(4-bromophenyl)- lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.

Properties

CAS No.

96734-63-3

Molecular Formula

C18H13BrN2O4

Molecular Weight

401.2 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylic acid

InChI

InChI=1S/C18H13BrN2O4/c1-10-3-2-4-13(9-10)21-16(11-5-7-12(19)8-6-11)14(17(22)23)15(20-21)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25)

InChI Key

AFXGBNQPJCLAOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C(=O)O)C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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